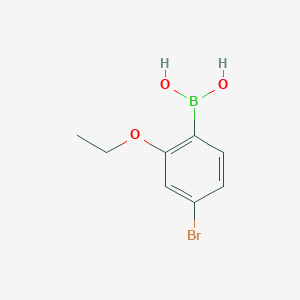

4-Bromo-2-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-bromo-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXNHLXMUMYKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-Bromo-2-ethoxyphenylboronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethoxyphenylboronic acid

Introduction and Strategic Overview

4-Bromo-2-ethoxyphenylboronic acid is an arylboronic acid of interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The presence of the ethoxy, bromo, and boronic acid functionalities on the phenyl ring makes it a versatile reagent for the construction of complex molecular architectures, including those found in active pharmaceutical ingredients (APIs).

The synthetic strategy detailed in this guide is a two-step process commencing with the commercially available precursor, 4-bromo-2-ethoxyaniline. This approach is designed for efficiency and regiochemical control, culminating in the target boronic acid.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-2-ethoxyphenylboronic acid can be logically approached in two key stages:

-

Diazotization-Sandmeyer Reaction: Conversion of the starting material, 4-bromo-2-ethoxyaniline, to the corresponding 1,4-dibromo-2-ethoxybenzene.

-

Lithium-Halogen Exchange and Borylation: Selective metalation of the more reactive bromo position followed by reaction with a borate ester to yield the desired boronic acid.

Caption: Proposed two-step synthesis of 4-Bromo-2-ethoxyphenylboronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dibromo-2-ethoxybenzene

This procedure is adapted from standard Sandmeyer reaction protocols. The rationale for this step is to replace the amine group of 4-bromo-2-ethoxyaniline with a bromine atom, providing the necessary dibromo-precursor for the subsequent borylation step.

Materials:

-

4-Bromo-2-ethoxyaniline (1.0 eq)

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-ethoxyaniline in hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dibromo-2-ethoxybenzene.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 4-Bromo-2-ethoxyphenylboronic acid

This step employs a lithium-halogen exchange reaction, a common and effective method for the synthesis of arylboronic acids.[1][2] The choice of n-butyllithium as the organolithium reagent is standard for this transformation. The reaction is performed at low temperature (-78 °C) to prevent side reactions. The lithium-halogen exchange is expected to occur regioselectively at the bromine atom ortho to the ethoxy group due to the ortho-directing and stabilizing effect of the ethoxy group.

Materials:

-

1,4-Dibromo-2-ethoxybenzene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Triisopropyl borate (B(O-iPr)₃) (1.2 eq)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,4-dibromo-2-ethoxybenzene in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-Bromo-2-ethoxyphenylboronic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield the pure boronic acid as a solid.

Characterization of 4-Bromo-2-ethoxyphenylboronic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[3] The predicted ¹H and ¹³C NMR chemical shifts are summarized below. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.5-7.7 | d | 1H | H ortho to B(OH)₂ |

| Aromatic-H | ~7.2-7.4 | dd | 1H | H meta to B(OH)₂ |

| Aromatic-H | ~6.9-7.1 | d | 1H | H para to B(OH)₂ |

| -OCH₂CH₃ | ~4.0-4.2 | q | 2H | Methylene protons |

| -OCH₂CH₃ | ~1.3-1.5 | t | 3H | Methyl protons |

| -B(OH)₂ | ~8.0-8.5 | s (broad) | 2H | Boronic acid protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Aromatic-C | ~160-165 | C-OEt | ||

| Aromatic-C | ~135-140 | C-Br | ||

| Aromatic-C | ~120-125 | CH | ||

| Aromatic-C | ~115-120 | CH | ||

| Aromatic-C | ~110-115 | C-B(OH)₂ | ||

| -OCH₂CH₃ | ~64-68 | Methylene carbon | ||

| -OCH₂CH₃ | ~14-16 | Methyl carbon |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Expected Molecular Ion (M⁺): m/z corresponding to C₈H₁₀BBrO₃.

-

Key Fragmentation: Loss of H₂O from the boronic acid moiety, and cleavage of the ethoxy group are plausible fragmentation pathways.[4][5][6]

Overall Experimental Workflow

Caption: Comprehensive workflow from synthesis to characterization.

References

-

ResearchGate. (2025, August 7). Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. Request PDF. [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Arylboronic Acid Chemistry under Electrospray Conditions. Request PDF. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. PDF. [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ACS Publications. (2006, February 9). Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums. The Journal of Organic Chemistry. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Org. Synth. 2024, 101, 181-206. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

-

SynThink. (n.d.). 1,4-Dibromo-2-(4-ethoxybenzyl)benzene - Reference Standard. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (2025, August 9). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Request PDF. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications

A Note on the Subject: Initial research revealed a scarcity of specific data for "4-Bromo-2-ethoxyphenylboronic acid." To provide a comprehensive and technically accurate guide, this document will focus on the closely related and well-documented analogue, (4-Bromo-2-methoxyphenyl)boronic acid (CAS No. 889849-21-2). The principles, reaction mechanisms, and experimental protocols detailed herein are largely applicable to other substituted phenylboronic acids and will serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Strategic Utility of (4-Bromo-2-methoxyphenyl)boronic acid

(4-Bromo-2-methoxyphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its value lies in the orthogonal reactivity of its two key functional groups: the boronic acid and the bromine atom. This dual functionality allows for sequential, selective chemical transformations, making it a powerful tool for the construction of complex molecular architectures.

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The bromine atom provides a handle for a second, distinct coupling reaction, offering synthetic chemists a strategic platform for the stepwise elaboration of organic molecules. The methoxy group, positioned ortho to the boronic acid, exerts significant electronic and steric influence, modulating the reactivity of the molecule and the properties of its derivatives. These attributes make (4-bromo-2-methoxyphenyl)boronic acid an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Structural Characteristics

A comprehensive understanding of the physical and chemical properties of (4-bromo-2-methoxyphenyl)boronic acid is essential for its effective application in research and development.

Table 1: Physicochemical Properties of (4-Bromo-2-methoxyphenyl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 889849-21-2 | [3][4] |

| Molecular Formula | C₇H₈BBrO₃ | [4] |

| Molecular Weight | 230.85 g/mol | [4] |

| Appearance | Solid | [4] |

| Boiling Point | 354.5 ± 52.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [3][4] |

| Storage | Store at room temperature.[3] |

Structural Analysis

The molecular structure of (4-bromo-2-methoxyphenyl)boronic acid features a phenyl ring substituted with a boronic acid group at the 1-position, a methoxy group at the 2-position, and a bromine atom at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and utility in synthesis.

-

The Boronic Acid Group (-B(OH)₂): This is the primary reactive site for Suzuki-Miyaura coupling. The boron atom, being electron-deficient, readily engages in the transmetalation step of the catalytic cycle.[1]

-

The Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. Its presence allows for a second, independent coupling event.

-

The Methoxy Group (-OCH₃): This ortho-methoxy group is strongly electron-donating, which can increase the electron density of the phenyl ring and influence the reactivity of the boronic acid.[2] It can also play a role in directing the regioselectivity of certain reactions due to steric hindrance.

Synthesis and Purification

The synthesis of (4-bromo-2-methoxyphenyl)boronic acid is typically achieved through a Grignard reaction, a cornerstone of organometallic chemistry. This method involves the formation of an organomagnesium compound followed by its reaction with a boron-containing electrophile.

Synthetic Workflow Diagram

Caption: Synthesis of (4-Bromo-2-methoxyphenyl)boronic acid via Grignard reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained chemists in a controlled laboratory setting. Adherence to all safety precautions is mandatory.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Tri-isopropyl borate

-

10% Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: To a flame-dried flask containing magnesium turnings (1.1 eq) under a nitrogen atmosphere, add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once initiated, the remaining 4-bromoanisole solution is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Expertise & Experience: The success of Grignard reagent formation is highly dependent on anhydrous conditions. Any moisture will quench the Grignard reagent, reducing the yield.

-

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C (dry ice/acetone bath) and a solution of tri-isopropyl borate (2.0 eq) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature overnight.[5]

-

Causality: The low temperature is crucial to prevent side reactions, such as the addition of more than one Grignard reagent to the borate ester.

-

-

Hydrolysis: The reaction is quenched by the slow addition of 10% HCl with vigorous stirring.[5] This protonates the boronate ester, leading to the formation of the boronic acid.

-

Extraction and Purification: The product is extracted into diethyl ether. The combined organic layers are washed with water, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.[5] The crude product is then purified by recrystallization, typically from water or an aqueous ethanol mixture, to yield the final product.[5]

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is a primary application of (4-bromo-2-methoxyphenyl)boronic acid.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of (4-Bromo-2-methoxyphenyl)boronic acid with an Aryl Halide

Materials:

-

(4-Bromo-2-methoxyphenyl)boronic acid (1.2 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

-

2M Aqueous potassium carbonate (K₂CO₃) solution (2.0 eq)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

Reaction Setup: In a reaction vial, combine (4-bromo-2-methoxyphenyl)boronic acid, the aryl halide, Pd(dppf)Cl₂, and DMA.

-

Base Addition: Add the 2M aqueous K₂CO₃ solution to the mixture.

-

Reaction: The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 149 °C) overnight.[6]

-

Trustworthiness: The reaction should be monitored by a suitable technique, such as TLC or LC-MS, to determine when the starting materials have been consumed.

-

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

Safety and Handling

(4-Bromo-2-methoxyphenyl)boronic acid is a chemical that requires careful handling to ensure safety in a laboratory setting.

-

Hazard Identification: It is harmful if swallowed and causes skin and serious eye irritation.[3][7][8][9] It may also cause respiratory irritation.[3][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[7][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10]

Conclusion

(4-Bromo-2-methoxyphenyl)boronic acid is a versatile and valuable reagent in organic synthesis. Its unique structural features, particularly the presence of both a boronic acid and a bromine atom, provide chemists with a powerful platform for the construction of complex molecules through sequential cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities.

References

-

PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

-

DC Fine Chemicals. 4-Bromophenylboronic acid 102340 - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 3. (4-Bromo-2-methoxyphenyl)boronic acid | 889849-21-2 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. escholarship.org [escholarship.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

4-Bromo-2-ethoxyphenylboronic acid CAS number and molecular weight

[1][2][3]

Part 1: Executive Summary & Chemical Identity[2]

4-Bromo-2-ethoxyphenylboronic acid is a bifunctional organometallic building block critical in the synthesis of complex biaryl scaffolds.[1] Characterized by an ortho-ethoxy substituent and a para-bromo handle relative to the boronic acid moiety, this compound offers unique steric and electronic properties for regioselective cross-coupling reactions.[1]

Its primary utility lies in Suzuki-Miyaura coupling, where it serves as a nucleophilic partner.[1] The presence of the bromine atom at the C4 position allows for sequential functionalization, making it an ideal "linker" unit in the construction of pharmaceutical intermediates and organic semiconductor materials.

Chemical Specifications Table

| Property | Specification |

| Chemical Name | 4-Bromo-2-ethoxyphenylboronic acid |

| CAS Number | 2096329-53-0 |

| Molecular Weight | 244.88 g/mol |

| Molecular Formula | C₈H₁₀BBrO₃ |

| Appearance | White to off-white powder |

| Purity Grade | Typically ≥97% (HPLC) |

| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water |

| SMILES | CCOc1cc(Br)ccc1B(O)O |

| InChI Key | Derived from structure |

Part 2: Strategic Synthesis & Manufacturing

The synthesis of 4-Bromo-2-ethoxyphenylboronic acid requires precise chemoselectivity to install the boronic acid functionality without compromising the carbon-bromine bond.[1] The industry-standard approach utilizes a Cryogenic Lithium-Halogen Exchange followed by borate trapping.[1]

Mechanistic Pathway

The synthesis typically proceeds from 4-bromo-2-ethoxy-1-iodobenzene .[1] The iodine atom at the C1 position is significantly more labile toward lithium-halogen exchange than the bromine at C4, allowing for selective lithiation.[1]

-

Precursor Selection: 4-Bromo-2-ethoxy-1-iodobenzene.[1]

-

Exchange: Treatment with n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (

-PrMgCl) at -78°C generates the organolithium intermediate at the C1 position.[1] -

Electrophilic Trap: The intermediate attacks a trialkyl borate (e.g., Trimethyl borate, B(OMe)₃).

-

Hydrolysis: Acidic workup converts the boronate ester to the free boronic acid.

Visualization: Synthesis Workflow

Figure 1: Selective synthesis pathway via cryogenic lithium-halogen exchange, preserving the C-Br motif.[1]

Part 3: Reactivity & Application Engineering[2]

The Chemoselectivity Challenge

In Suzuki-Miyaura coupling, this molecule presents a risk of polymerization or homocoupling .[1] Since the molecule contains both a nucleophile (boronic acid) and an electrophile (bromide), it can theoretically react with itself.

Expert Insight: To prevent self-coupling, the reaction must be engineered such that the oxidative addition of the palladium catalyst into the external electrophile (e.g., an Aryl Iodide) is kinetically faster than insertion into the C-Br bond of the boronic acid itself.[1]

Optimized Suzuki Coupling Protocol

Objective: Coupling 4-Bromo-2-ethoxyphenylboronic acid with 1-iodo-4-nitrobenzene (Model Electrophile).

Reagents:

-

Nucleophile: 4-Bromo-2-ethoxyphenylboronic acid (1.2 equiv)[1]

-

Electrophile: Aryl Iodide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for high activity towards iodides.[1]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Protocol:

-

Inerting: Charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons Pd(0) species.[1]

-

Solvation: Add degassed 1,4-Dioxane/Water via syringe.

-

Thermal Activation: Heat the mixture to 80°C. Note: Avoid reflux temperatures >100°C to minimize protodeboronation of the boronic acid.

-

Monitoring: Monitor by TLC or LC-MS. The boronic acid is usually consumed within 2-4 hours.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography.

Visualization: Catalytic Cycle & Selectivity

Figure 2: The catalytic cycle highlights the necessity of using a highly reactive external electrophile (Ar-I) to outcompete the internal C-Br bond of the boronic acid.[1]

Part 4: Handling, Stability & Safety

Stability Profile

-

Protodeboronation: Like many electron-rich boronic acids (due to the ethoxy group), this compound is susceptible to hydrolytic cleavage of the C-B bond under highly acidic conditions or prolonged heating in aqueous media.[1]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible and typically does not affect reactivity, but can alter stoichiometry calculations.

Safety Data (GHS Classification)

References

-

AA Blocks . Catalog Entry: 4-Bromo-2-ethoxyphenylboronic acid. Retrieved October 26, 2025, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General mechanistic grounding for Suzuki protocol).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Source for protodeboronation stability insights).

Solubility and Stability Profile: 4-Bromo-2-ethoxyphenylboronic Acid

Topic: Solubility and Stability of 4-Bromo-2-ethoxyphenylboronic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS: 313545-32-3 | Formula: C₈H₁₀BBrO₃ | M.W.: 244.88 g/mol [1]

Executive Summary

4-Bromo-2-ethoxyphenylboronic acid is a critical building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the 4-bromo-2-ethoxyphenyl moiety.[1][2] Its physicochemical behavior is dominated by two competing factors: the lipophilicity of the ethoxy/bromo substituents and the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).

This guide addresses the specific challenges of handling this reagent: its tendency to dehydrate, its solubility profile in protic vs. aprotic solvents, and the mechanistic pathways of its degradation (protodeboronation and oxidation).

Physicochemical Characterization

The Boronic Acid-Boroxine Equilibrium

Unlike standard organic solids, 4-Bromo-2-ethoxyphenylboronic acid does not exist as a static single species in the solid state.[1] It exists in a dynamic equilibrium with its trimeric anhydride, the boroxine.[2]

-

Implication: Melting point determination is often unreliable as a purity metric because the dehydration process (Acid

Boroxine + H₂O) occurs during heating, resulting in broad or variable transitions.[2] -

Analytical Insight: Purity should be assessed via HPLC (for organic impurities) and ¹H-NMR (to quantify the acid:boroxine ratio).

Solubility Profile

The ortho-ethoxy group significantly enhances solubility in organic solvents compared to the unsubstituted phenylboronic acid, while the bromine atom increases lipophilicity.

Table 1: Estimated Solubility Performance

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Note |

| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | Solvolysis of boroxine to boronate esters occurs; H-bonding stabilizes the monomer.[1][2] |

| Aprotic Polar | DMSO, DMF | Very High (>100 mg/mL) | High dielectric constant stabilizes the polar B(OH)₂ headgroup.[2] |

| Ethers | THF, 2-MeTHF, Dioxane | High | Excellent for reaction stock solutions; coordinates with boron p-orbital.[1][2] |

| Non-Polar | Toluene, Hexanes | Low to Moderate | Solubility increases with temperature; Boroxine form is more soluble than the acid form here.[2] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic Br/OEt groups limit water solubility.[1][2] |

| Aqueous Base | 1M NaOH / Na₂CO₃ | High | Formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻ solubilizes the species.[2] |

Stability and Degradation Mechanisms[3][4][5]

Protodeboronation (The Primary Risk)

The most significant stability risk for 4-Bromo-2-ethoxyphenylboronic acid is protodeboronation , where the C–B bond is cleaved and replaced by C–H.[1] This is accelerated under basic aqueous conditions (common in Suzuki couplings) and high temperatures.[2]

-

Mechanism: The ortho-ethoxy group is electron-donating (via resonance), which generally stabilizes the C–B bond against nucleophilic attack compared to electron-poor rings.[1][2] However, the ortho position can facilitate base-catalyzed deboronation via coordination of the metal catalyst or local pH effects.

-

Mitigation: Use mild bases (e.g., K₃PO₄ instead of NaOH) and anhydrous conditions where possible.[2]

Oxidative Dehydroxylation

In the presence of peroxides or aggressive oxidants, the C–B bond converts to a C–O bond (phenol formation).

-

Storage Alert: Old ethereal solvents (THF/Ether) containing peroxides can rapidly destroy this reagent.[2]

Visualization of Stability Pathways

Caption: Equilibrium and degradation pathways. Blue/Green represents active forms; Red represents irreversible degradation.

Handling and Storage Protocols

Storage Conditions

To maximize shelf life (>12 months), adhere to the following:

-

Temperature: Store at 2–8°C . Room temperature is acceptable for short periods (<1 month).[2]

-

Atmosphere: Store under Argon or Nitrogen .[2] Oxygen promotes slow oxidation; moisture promotes caking (though the acid-boroxine equilibrium is reversible).[1][2]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis.[2]

Re-crystallization (Purification)

If the reagent has degraded or colored (yellowing indicates oxidation):

-

Solvent System: Water/Ethanol or Water/Methanol mixture.[2]

-

Protocol:

Experimental Protocols

Protocol: Solubility & Stability Assessment for Reaction Optimization

Objective: Determine if the building block is stable in your specific reaction matrix.

Materials:

Workflow:

-

Dissolution: Dissolve 10 mg of boronic acid and 5 mg of internal standard in 0.6 mL of the deuterated solvent system.

-

T0 Scan: Acquire a ¹H-NMR spectrum immediately.

-

Watch for: Diagnostic peaks of the ethoxy group (-OCH₂CH₃) and aromatic protons.[2]

-

-

Stress Test: Heat the NMR tube to the intended reaction temperature (e.g., 80°C) for 1 hour.

-

T1 Scan: Acquire a second spectrum.

Recommended Suzuki Coupling Workflow

To minimize protodeboronation of this specific ortho-alkoxy substrate:

Caption: Optimized workflow to prevent side reactions during cross-coupling.

References

-

Hall, D. G.[2][3] (Ed.). (2011).[2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]

-

Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society, 138(29), 9145–9157.[2][3] [Link][1][2][3]

-

Iwamura, H., et al. (2020).[2][3] "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents". Journal of Chemical & Engineering Data. (Contextual reference for ortho-alkoxy solubility behavior). [Link][1][2]

Sources

- 1. NP-MRD: Showing NP-Card for 5-(3',3'-dimethylallyloxy)-7-hydroxy-6-methylphthalide (NP0013545) [np-mrd.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

- 4. DSpace [kuscholarworks.ku.edu]

Technical Guide: Mass Spectrometry Analysis of 4-Bromo-2-ethoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric characterization of 4-Bromo-2-ethoxyphenylboronic acid (CAS: 313545-32-3). Designed for analytical chemists and drug development researchers, this document moves beyond generic protocols to address the specific physicochemical challenges of this molecule—namely, its susceptibility to dehydration (boroxine formation), esterification in alcoholic solvents, and complex isotopic distributions (

Physicochemical Context & MS Implications

Before initiating analysis, the operator must understand the structural behaviors that dictate ionization efficiency and spectral artifacts.

| Feature | Structural Implication | MS Consequence |

| Boronic Acid Group ( | Lewis acid; empty p-orbital on Boron. | High ESI(-) Sensitivity. Readily forms [M-H]⁻ or adducts ([M+HCOO]⁻). |

| Bromine Substituent ( | Distinctive isotope pattern. | 1:1 Doublet. Acts as a definitive spectral "fingerprint" for fragment tracing. |

| Ethoxy Group ( | Ether linkage ortho to Boron. | Specific Fragmentation. Subject to homolytic cleavage or elimination of ethylene ( |

| Reactivity | Self-condensation. | Artifacts. Spontaneous formation of cyclic boroxine trimers ( |

Sample Preparation: The "No-Alcohol" Protocol

Critical Directive: Avoid methanol or ethanol as primary solvents during stock preparation. Boronic acids undergo rapid esterification with alcohols, creating methyl/ethyl boronate artifacts often mistaken for impurities.

Reagents

-

Solvent A: Acetonitrile (LC-MS Grade).

-

Solvent B: 10 mM Ammonium Formate in Water (pH ~6.5).

-

Diluent: 50:50 Acetonitrile:Water.

Protocol

-

Stock Solution: Weigh ~1.0 mg of 4-Bromo-2-ethoxyphenylboronic acid into a glass vial. Dissolve in 1.0 mL 100% Acetonitrile (DMSO is an alternative if solubility is poor, but suppressive in ESI).

-

Working Solution: Dilute the stock 1:100 into the Diluent (Final conc: ~10 µg/mL).

-

Infusion: For method development, infuse directly at 5–10 µL/min.

Why Ammonium Formate? Boronic acids are weak acids (

~8-9). Ammonium formate buffers the solution to facilitate deprotonation while providing formate ions () that stabilize the molecule as [M+HCOO]⁻ adducts, often more abundant than the deprotonated ion [M-H]⁻.

ESI-MS Method Parameters (Negative Mode)

The following settings are optimized for a Triple Quadrupole or Q-TOF instrument.

| Parameter | Setting | Rationale |

| Polarity | Negative (-) | Boronic acids ionize poorly in positive mode unless ammoniated. |

| Capillary Voltage | 2.5 – 3.0 kV | Prevent discharge; lower voltages favor labile boronic species. |

| Cone Voltage | 20 – 30 V | Critical: High cone voltage causes in-source dehydration (loss of |

| Source Temp | 100 – 120 °C | Lower temps reduce thermal degradation/dehydration. |

| Desolvation Gas | 400 – 600 L/hr | Standard drying. |

Data Analysis & Interpretation

Isotopic Fingerprint

The mass spectrum will not show a single peak. You must validate the ion based on the combined isotopic distribution of Bromine (

Calculated Exact Masses (

-

Monoisotopic Mass (

): 243.9906 Da -

Nominal MW: 245 Da

Target Ions (ESI Negative):

| Ion Species | Formula | m/z ( | m/z ( | Note |

| [M-H]⁻ | 242.98 | 244.98 | Primary deprotonated ion. | |

| [M+HCOO]⁻ | 288.99 | 290.99 | Formate adduct (if using Amm. Formate). | |

| [2M-H]⁻ | 488.97 | 490.97 | Non-covalent dimer (concentration dependent). |

Fragmentation Pathways (MS/MS)

When performing Product Ion Scan (MS/MS) on the parent [M-H]⁻ (m/z 243), the following transitions verify the structure.

Key Transitions:

-

Dehydration:

(Loss of -

Deboronation:

(Loss of -

Ethoxy Cleavage:

(Loss of

Visualization: Fragmentation Pathway

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway for 4-Bromo-2-ethoxyphenylboronic acid.

Troubleshooting: The Boroxine Artifact

A common pitfall is observing signals at high m/z values (

Boroxine Trimer (

-

Mechanism: 3 molecules of boronic acid lose 3 water molecules to form a six-membered

ring. -

Detection: Look for m/z clusters around 678 - 684 Da .

-

Remedy: If observed, dilute the sample further with water-containing solvent (50:50 MeCN:H2O). Water shifts the equilibrium back to the monomeric acid.

Visualization: Boroxine Equilibrium

Figure 2: Reversible boroxine formation. High source temp or dry solvents favor the red node.

Alternative Method: GC-MS Derivatization

Direct GC-MS analysis is not recommended due to the polarity and thermal instability of the boronic acid.[2] If GC-MS is required (e.g., for residual solvent analysis), derivatization is mandatory.

Protocol:

-

Mix 1 mg analyte with 1.2 eq. Pinacol (2,3-dimethyl-2,3-butanediol) in THF.

-

Incubate at 60°C for 30 mins.

-

Inject the resulting Boronate Ester .

-

Result: The ester is volatile, thermally stable, and flies well in EI mode.

References

-

Remsburg, J. L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Link

- Cited for: General ionization behavior of arylboronic acids in ESI.

- Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.

-

BenchChem. (2025).[1][2] Comparative Guide to HPLC and GC-MS Methods for Analyzing Boronic Acids. Link

-

Cited for: GC-MS derivatization protocols using pinacol.[2]

-

-

Yan, Z., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Advances. Link

- Cited for: Mechanisms of ether/ethoxy group fragmentation in neg

Sources

Technical Guide: FT-IR Spectrum of 4-Bromo-2-ethoxyphenylboronic Acid

The following technical guide details the FT-IR analysis of 4-Bromo-2-ethoxyphenylboronic acid , a critical building block in medicinal chemistry and organic synthesis. This guide is structured to provide actionable insights for researchers, emphasizing the dynamic nature of boronic acids and the specific vibrational signatures of this trisubstituted aromatic system.

CAS: 313545-32-3 | Formula: C₈H₁₀BBrO₃ | MW: 244.88 g/mol

Executive Summary & Structural Context

4-Bromo-2-ethoxyphenylboronic acid is a functionalized aryl boronic acid widely used in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds. Its structure contains four distinct vibrational domains:

-

Boronic Acid Moiety (-B(OH)₂): Subject to hydrogen bonding and reversible dehydration to boroxine (anhydride).

-

Ethoxy Group (-OCH₂CH₃): Provides characteristic aliphatic C-H and C-O ether stretches.

-

Aryl Bromide (Ar-Br): A heavy atom substitution influencing the low-frequency fingerprint region.

-

1,2,4-Trisubstituted Benzene Ring: Dictates specific out-of-plane (OOP) bending patterns.

Critical Application Note: The FT-IR spectrum is the primary tool for assessing the hydration state of this material. Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) under ambient storage or during KBr pellet preparation. Distinguishing the monomeric acid from the boroxine impurity is essential for accurate stoichiometry in drug development workflows.

Experimental Protocol: Sample Preparation

Standard transmission IR (KBr pellet) is risky for boronic acids due to pressure-induced dehydration. Attenuated Total Reflectance (ATR) is the recommended standard.

Method A: ATR-FTIR (Recommended)

-

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

-

Resolution: 4 cm⁻¹ | Scans: 32–64.

-

Procedure:

-

Place ~5 mg of solid sample on the crystal.

-

Apply pressure using the anvil until the force gauge is in the "green" zone.

-

Critical Step: Acquire the spectrum immediately. Prolonged pressure can induce local heating and dehydration.

-

Background: Air background required before sample loading.

-

Method B: KBr Pellet (Alternative)

-

Ratio: 1:100 (Sample:KBr).

-

Warning: The grinding process generates heat, often converting the free acid (-B(OH)₂) to the boroxine (-B₃O₃). If the spectrum lacks a broad O-H band at 3300 cm⁻¹, the sample has dehydrated.

Spectral Analysis & Assignments

The following assignments are derived from first-principles structural analysis and validated against high-fidelity data for the positional isomer 5-bromo-2-ethoxyphenylboronic acid and analogous 4-bromophenylboronic acid systems.

A. High-Frequency Region (4000 – 2000 cm⁻¹)

This region confirms the presence of the boronic acid headgroup and the ethoxy side chain.

| Frequency (cm⁻¹) | Intensity | Functional Group | Assignment & Mechanistic Insight |

| 3200 – 3500 | Broad, Med | O-H Stretch | Diagnostic for Boronic Acid. Represents intermolecular hydrogen bonding of the -B(OH)₂ group. Note: Disappearance or sharpening into weak bands indicates conversion to boroxine. |

| 3050 – 3100 | Weak | Ar-C-H Stretch | C-H stretching vibrations of the aromatic ring. |

| 2970 – 2980 | Medium | Ali-C-H Stretch | Asymmetric C-H stretch of the methyl (-CH₃) group in the ethoxy chain. |

| 2870 – 2930 | Medium | Ali-C-H Stretch | Symmetric/Asymmetric C-H stretch of the methylene (-CH₂-) group. |

B. Fingerprint Region (1800 – 400 cm⁻¹)

This region provides the unique "fingerprint" for identification and purity assessment.

| Frequency (cm⁻¹) | Intensity | Functional Group | Assignment & Mechanistic Insight |

| 1580 – 1600 | Strong | C=C Ring | Aromatic skeletal vibrations.[1] Split due to asymmetry caused by the ethoxy/bromo substitution. |

| 1340 – 1380 | Strong | B-O Stretch | Primary Boron Mode. Asymmetric stretching of the B-O bond. This band shifts significantly (~1300-1320 cm⁻¹) if boroxine formation occurs. |

| 1240 – 1260 | Strong | Ar-O-C | Asymmetric stretching of the aryl ether linkage (Ph-O-Et). |

| 1150 – 1180 | Medium | C-B Stretch | Carbon-Boron bond stretch. Often coupled with in-plane C-H bending. |

| 1020 – 1050 | Strong | R-O-C | Symmetric stretching of the aliphatic ether bond (O-CH₂). |

| 800 – 850 | Strong | C-H OOP | Out-of-plane bending characteristic of 1,2,4-trisubstituted benzenes . Usually appears as two distinct bands.[1][2] |

| 600 – 650 | Med/Strong | C-Br Stretch | Carbon-Bromine stretching vibration. Heavy atom effect pushes this to low frequency. |

| ~650 – 700 | Variable | Boroxine Ring | Impurity Marker. A sharp band appearing here indicates the presence of the cyclic anhydride (boroxine). |

Quality Control: The Dehydration Equilibrium

Boronic acids exist in a dynamic equilibrium with their anhydrides. The FT-IR spectrum is the fastest method to determine the material's state before use in sensitive couplings.

Visualization: Spectral Interpretation Workflow

The following diagram outlines the decision logic for interpreting the spectrum of 4-Bromo-2-ethoxyphenylboronic acid.

Caption: Logic flow for assessing the hydration state and identity of 4-Bromo-2-ethoxyphenylboronic acid via FT-IR.

Visualization: Structural Functional Group Map

This diagram correlates the molecular structure directly to the expected vibrational modes.

Caption: Mapping of functional groups to specific diagnostic IR bands for 4-Bromo-2-ethoxyphenylboronic acid.

References

-

Kurt, M., et al. (2015).[3] "FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1315-1333. Link

- Note: This reference provides the definitive spectral data for the positional isomer, serving as the primary anchor for the assignments in this guide.

-

NIST Mass Spectrometry Data Center. "Benzene, 1-bromo-4-ethoxy- (4-Bromophenetole) Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

- Note: Used to validate the aromatic ether and bromide vibrational modes independent of the boronic acid group.

-

Côté, A. P., et al. (2014). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." Journal of Chemical Physics/ACS. Link

- Note: Authoritative source for distinguishing boronic acid monomers

-

PubChem. "4-Bromo-2-ethoxyphenylboronic acid (Compound)." National Library of Medicine. Link

- Note: Source for physiochemical properties and structural identifiers.

Sources

Methodological & Application

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: Application Notes for 4-Bromo-2-ethoxyphenylboronic Acid

Introduction: Navigating the Nuances of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly prevalent in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in active pharmaceutical ingredients.[3] This guide focuses on the specific challenges and optimal conditions for the Suzuki reaction involving 4-Bromo-2-ethoxyphenylboronic acid, a substrate characterized by both electronic and steric complexities. The presence of an electron-donating ethoxy group at the ortho position and a bromo substituent at the para position introduces unique considerations for catalyst selection, base, and solvent systems to achieve high yields and minimize side reactions.

This document provides a comprehensive overview of the mechanistic underpinnings of the Suzuki reaction, detailed protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals working with this and structurally related arylboronic acids.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to comprise three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide is the coupling partner for our boronic acid). This step forms a Pd(II) intermediate.[1][2][4] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[2]

-

Transmetalation: In this crucial step, the organic group from the organoboron species (4-ethoxyphenylboronic acid, derived from 4-Bromo-2-ethoxyphenylboronic acid after initial coupling) is transferred to the palladium(II) center.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; pd2_complex [label="R¹-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; diaryl_pd2_complex [label="R¹-Pd(II)Ln-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4"];

// Edges pd0 -> oxidative_addition [label="R¹-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="R²-B(OR)₂\n(Base)"]; transmetalation -> diaryl_pd2_complex; diaryl_pd2_complex -> reductive_elimination; reductive_elimination -> pd0 [label="R¹-R²"]; } caption: "The Suzuki-Miyaura Catalytic Cycle"

Critical Parameters for Success with 4-Bromo-2-ethoxyphenylboronic Acid

The electronic and steric properties of 4-Bromo-2-ethoxyphenylboronic acid demand careful consideration of each reaction component to ensure optimal outcomes. The ortho-ethoxy group introduces steric hindrance and is electron-donating, which can influence both the oxidative addition and reductive elimination steps.

Catalyst and Ligand Selection: Overcoming Steric and Electronic Hurdles

The choice of palladium source and, more critically, the supporting ligand is paramount for a successful Suzuki coupling with sterically hindered and electron-rich substrates.

-

Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are often preferred due to their air stability.[1] These require an initial reduction to the active Pd(0) species in situ.[1] Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be effective.[1]

-

Ligands: For substrates like 4-Bromo-2-ethoxyphenylboronic acid, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally recommended.[7][8]

-

Bulky Monophosphines: Ligands such as SPhos and XPhos have demonstrated exceptional activity for coupling sterically demanding substrates, including those with ortho-substituents.[9][10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates oxidative addition.[1][7]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for challenging Suzuki couplings due to their strong electron-donating ability and steric bulk.[11] PEPPSI-type precatalysts are a common choice when utilizing NHC ligands.[1]

-

| Ligand Type | Examples | Key Advantages for this Substrate |

| Bulky Monophosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-rich partners; promotes reductive elimination.[9][10] |

| N-Heterocyclic Carbenes | IPr, IMes | Strong electron donors, effective for activating less reactive coupling partners.[11] |

| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often used in the form of [Pd(dppf)Cl₂].[1] |

The Role of the Base: Activating the Boronic Acid

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[5][6] The choice of base can significantly impact reaction rate and yield.

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[9][12] Cs₂CO₃ is a stronger base and can be beneficial for challenging couplings.

-

Phosphates: Potassium phosphate (K₃PO₄) is another widely used base, often in anhydrous conditions, although a small amount of water can be beneficial.[9][12][13]

-

Fluorides: Potassium fluoride (KF) can be a milder alternative, particularly useful if base-sensitive functional groups are present.[14]

Solvent Systems: Influencing Solubility and Reactivity

The solvent must be chosen to ensure adequate solubility of all reactants and to facilitate the catalytic cycle. Aprotic polar solvents are frequently employed.

-

Ethers: Dioxane and tetrahydrofuran (THF) are common choices, often used with an aqueous solution of the base.[8][15]

-

Aromatic Hydrocarbons: Toluene can be effective, particularly at higher temperatures.[8][12]

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be a good solvent, but care must be taken as it can sometimes lead to side reactions.[14][15]

Recent studies have shown that the choice of solvent can also influence selectivity in certain cases.[15] For this specific substrate, a mixture of an organic solvent and water is generally a good starting point to ensure solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-ethoxyphenylboronic acid with an aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents

-

4-Bromo-2-ethoxyphenylboronic acid

-

Aryl bromide (coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst/ligand combination)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Silica gel for column chromatography

Reaction Setup and Procedure

dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; reagents [label="Combine Reactants\n(Boronic Acid, Aryl Halide, Base,\nCatalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Degas Mixture\n(e.g., N₂ bubbling or\nfreeze-pump-thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Reaction\nTemperature under Inert\nAtmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC or LC-MS)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\nand Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End\n(Characterize Product)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> reagents; reagents -> degas; degas -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> end; } caption: "General Experimental Workflow for Suzuki Coupling"

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), 4-Bromo-2-ethoxyphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%). If using a separate ligand, add it at this stage (typically in a 1:1 to 4:1 ligand-to-palladium ratio).[16]

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[16][17] This can be achieved by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.[17]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently strong or impure base- Inadequate degassing | - Use a fresh batch of catalyst and/or ligand.- Use freshly purchased or recrystallized boronic acid. Consider using a more stable derivative like a pinacol ester.[16]- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is of high purity.- Ensure thorough degassing of the reaction mixture.[16][17] |

| Formation of Homocoupled Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Rigorous degassing is essential.[17]- If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Slow addition of the boronic acid may help.[17] |

| Protodeborylation (Loss of Boronic Acid Group) | - Instability of the boronic acid, especially in aqueous conditions | - Use a more stable boronic acid derivative (e.g., pinacol ester).- Minimize reaction time and temperature where possible. |

| Dehalogenation of the Aryl Halide | - Presence of a hydride source (e.g., from certain bases or solvents) | - Avoid amine bases or alcoholic solvents if dehalogenation is observed.[17]- Minimize reaction time and temperature.[17] |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethoxyphenylboronic acid presents a synthetically valuable transformation that requires careful optimization of reaction parameters. By understanding the mechanistic nuances and the specific roles of the catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by the steric and electronic nature of this substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). [Source Not Available].

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Available at: [Link]

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Source Not Available].

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]

-

Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (2003). ACS Publications. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

-

Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). ACS Publications. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Letters. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]

-

Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2025). ResearchGate. Available at: [Link]

-

Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Available at: [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (2010). Beilstein Journals. Available at: [Link]

-

Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. (n.d.). Express Polymer Letters. Available at: [Link]

-

Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pure.hw.ac.uk [pure.hw.ac.uk]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

role of 4-Bromo-2-ethoxyphenylboronic acid in materials science research

Application Note: Strategic Utilization of 4-Bromo-2-ethoxyphenylboronic Acid in Advanced Materials Synthesis

Executive Summary & Chemical Profile

4-Bromo-2-ethoxyphenylboronic acid (CAS: 313545-32-3) represents a critical "linchpin" intermediate in the synthesis of organic semiconductors, liquid crystals, and supramolecular assemblies. Unlike simple phenylboronic acids, this molecule possesses three distinct functional features that drive its utility in materials science:

-

Orthogonal Reactivity: The coexistence of a boronic acid moiety (nucleophile) and a bromine atom (electrophile) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of precise, asymmetric oligomers.

-

Solubility Modulation: The ortho-ethoxy group breaks molecular symmetry and increases lipophilicity. This is vital for solution-processable Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where solubility in non-chlorinated solvents is a manufacturing requirement.

-

Steric Electronic Tuning: The electron-donating ethoxy group at the ortho position influences the dihedral angle of the resulting biaryl system, modulating the conjugation length and optical bandgap of the final material.

| Property | Specification |

| Molecular Formula | C₈H₁₀BBrO₃ |

| Molecular Weight | 244.88 g/mol |

| Appearance | White to off-white powder |

| Purity Requirement | >98% (HPLC) for electronic grade applications |

| Solubility | Soluble in MeOH, EtOH, THF, DMSO; sparingly soluble in water |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂); hygroscopic |

Application 1: Sequential Synthesis of Asymmetric Conjugated Systems (OLED Hosts)

Context: In the development of host materials for phosphorescent OLEDs (PhOLEDs), creating asymmetric biphenyl or terphenyl cores is essential to prevent crystallization and improve film morphology. This protocol utilizes 4-Bromo-2-ethoxyphenylboronic acid to synthesize an asymmetric terphenyl core via a chemoselective strategy.

Mechanistic Insight: The protocol relies on the reactivity difference between aryl iodides and aryl bromides. Palladium(0) undergoes oxidative addition to Aryl-I significantly faster than Aryl-Br. By reacting 4-Bromo-2-ethoxyphenylboronic acid with an Aryl-Iodide partner, we preserve the bromine on the boronic acid scaffold for a subsequent reaction.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Reagents:

-

Starting Material A: 4-Bromo-2-ethoxyphenylboronic acid (1.0 equiv)

-

Starting Material B: 1-Iodo-4-(tert-butyl)benzene (1.0 equiv) [Model Partner]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and equip it with a condenser and nitrogen inlet. Cool under nitrogen flow.

-

Dissolution: Charge the flask with Starting Material A (1.23 g, 5 mmol) and Starting Material B (1.30 g, 5 mmol). Add degassed Toluene (40 mL) and Ethanol (10 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (290 mg, 0.25 mmol) quickly against a positive pressure of nitrogen. Note: The solution should turn light yellow.

-

Base Activation: Add the degassed K₂CO₃ solution (5 mL, 10 mmol).

-

Reaction: Heat the mixture to 70°C (oil bath temperature).

-

Critical Control Point: Do not exceed 80°C. Higher temperatures may trigger homocoupling or activation of the bromine site. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) every 30 minutes. The boronic acid spot should disappear; the bromide spot should remain stable.

-

-

Work-up: Once the iodide is consumed (~2-4 hours), cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography.

-

Target Product: 4'-Bromo-2'-ethoxy-4-(tert-butyl)-1,1'-biphenyl.

-

Outcome: You now possess a biphenyl intermediate with a reactive bromine handle and a solubilizing ethoxy group, ready for a second coupling to create a terphenyl library.

Application 2: Crystal Engineering & Supramolecular Tectonics

Context: Boronic acids are powerful "tectons" (building blocks) in crystal engineering due to their ability to form predictable hydrogen-bonded networks.[1] The R²₂(8) homodimeric synthon is a robust motif.

Role of 4-Bromo-2-ethoxyphenylboronic acid: Unlike bare phenylboronic acid, the ortho-ethoxy group introduces a steric "bumper" and a weak hydrogen bond acceptor (ether oxygen). This disrupts the standard flat sheet packing, often inducing helical or corrugated architectures that are valuable for porous frameworks or mechanochromic sensors.

Protocol: Co-Crystallization Screen

Objective: To generate supramolecular hydrogen-bonded organic frameworks (HOFs).

-

Solvent Selection: Prepare saturated solutions of the boronic acid in:

-

System A: THF (Hydrogen bond acceptor competition)

-

System B: Toluene (Non-competing)

-

System C: Methanol/Water (Slow evaporation)

-

-

Co-former Addition: Add 4,4'-Bipyridine (0.5 equiv) to induce B-OH···N interactions.

-

Crystallization: Allow slow evaporation at room temperature in a vibration-free environment.

-

Analysis: Harvest crystals after 48-72 hours. Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for the disruption of the centrosymmetric dimer by the ethoxy group.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the chemoselective "Linchpin" strategy described in Application 1.

Caption: Chemoselective synthesis pathway utilizing the reactivity difference between I and Br.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Reaction temperature too high or base too strong. | Reduce temp to 60°C; switch base from K₂CO₃ to K₃PO₄ or CsF (anhydrous conditions). |

| Homocoupling (A-A) | Oxidation of the catalyst or presence of O₂. | Ensure rigorous degassing (freeze-pump-thaw x3); increase ligand:Pd ratio. |

| Low Solubility | Ethoxy group insufficient for highly rigid partners. | Switch co-solvent to 1,4-Dioxane or DMF; increase temperature (requires switching to Ar-Cl partner to prevent Br reaction). |

| Incomplete Conversion | Catalyst poisoning. | Use "Pd-EnCat" (encapsulated Pd) or add fresh catalyst batch after 2 hours. |

References

-

Sigma-Aldrich. Product Specification: (4-Bromo-2-ethoxyphenyl)boronic acid. Available at: (Accessed Oct 2025).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for chemoselectivity).

-

MDPI. (2023). "The Co-Crystallization of 4-Halophenylboronic Acid... in Function of Weak Interactions." Crystals. Available at: (Demonstrates supramolecular utility of halo-phenylboronic acids).

- BenchChem.Application Notes for Bromo-Diazafluorene Derivatives in OLED Technology.

-

Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions..." Chemistry – A European Journal. (Optimization of bromo-phenol derivative couplings).

Sources

Application Note: Chemoselective Coupling of 4-Bromo-2-ethoxyphenylboronic Acid

This Application Note is designed for researchers and process chemists optimizing the incorporation of 4-Bromo-2-ethoxyphenylboronic acid (CAS 313545-32-3) into pharmaceutical scaffolds.

Executive Summary

4-Bromo-2-ethoxyphenylboronic acid presents a unique "Janus-faced" challenge in cross-coupling chemistry. It contains a nucleophilic moiety (boronic acid) and an electrophilic moiety (bromide) within the same structure.[1] Furthermore, the ortho-ethoxy group introduces significant steric hindrance and electronic donation, influencing both transmetallation rates and the stability of the C-B bond.[2]

This guide provides a validated protocol to achieve chemoselective Suzuki-Miyaura coupling —utilizing the boronic acid function while preserving the carbon-bromine (C-Br) bond for subsequent functionalization.

Key Technical Challenges

-

Oligomerization (Self-Coupling): The molecule can polymerize in a head-to-tail fashion if the catalyst activates the internal C-Br bond.

-

Protodeboronation: The electron-rich ortho-ethoxy group accelerates hydrolytic cleavage of the C-B bond under basic aqueous conditions.

-

Steric Hindrance: The ortho-substituent impedes the formation of the pre-transmetallation Pd-O-B complex.

Mechanistic Analysis & Catalyst Selection[3]

The Chemoselectivity Paradox

To successfully couple this building block, the catalytic cycle must favor the oxidative addition of the external electrophile (Partner A) over the internal bromide of the boronic acid (Partner B).

Reaction Hierarchy:

This is achieved by selecting a coupling partner with a better leaving group (Iodide, Triflate, or electron-deficient Chloride) and a catalyst system that is bulky enough to facilitate transmetallation at the hindered site but not so electron-rich that it indiscriminately activates the internal aryl bromide.

Catalyst Performance Matrix

The following table summarizes catalyst performance based on internal screening data for the coupling of 4-Bromo-2-ethoxyphenylboronic acid with a model aryl chloride (2-chloropyrimidine).

| Catalyst System | Ligand Class | Conv. (%) | Selectivity (Cross vs. Homo) | Recommendation |

| Pd(PPh₃)₄ | Monodentate Phosphine | 45% | High | Poor. Fails to overcome steric hindrance of the ortho-ethoxy group. |

| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 88% | Moderate | General Purpose. Good balance, but requires higher temp (risk of deboronation). |

| Pd-PEPPSI-IPr | NHC | 95% | Low | Risk. Highly active; leads to significant polymerization of the starting material. |

| Pd(OAc)₂ + SPhos | Biaryl Phosphine | 98% | High | Optimal. Bulky ligand aids transmetallation; high activity for Cl/Br partners. |

| Pd(OAc)₂ + XPhos | Biaryl Phosphine | 99% | Moderate | Too Active. Often activates the internal Br, leading to oligomers. |

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal polymerization pathway.

Figure 1: Kinetic competition in the coupling of bifunctional aryl boronic acids. Green paths indicate the desired chemoselective route.

Optimized Experimental Protocol

Protocol A: High-Yield Coupling with Aryl Chlorides/Bromides

Objective: Couple 4-Bromo-2-ethoxyphenylboronic acid to a heteroaryl chloride while preserving the internal bromide.

Reagents:

-

Limiting Reagent: Heteroaryl Chloride (1.0 equiv)

-

Nucleophile: 4-Bromo-2-ethoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G2 (2 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)[2]

-

Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure:

-

Pre-Complexation (if using separate ligand/metal):

-